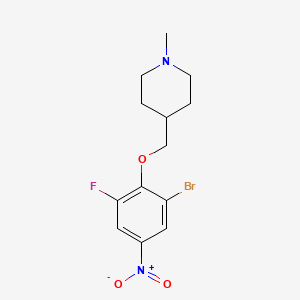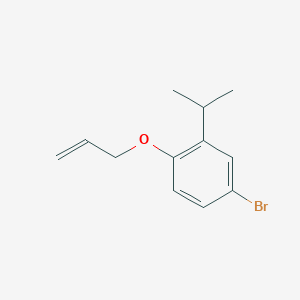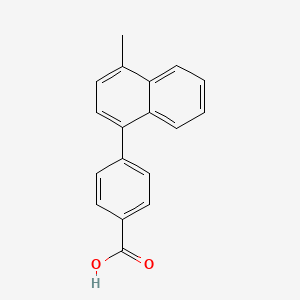![molecular formula C20H17BrFNO4 B12076247 Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine, fluorine, and a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Bromination and Fluorination: The quinoline core is first brominated and fluorinated using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Methoxyphenyl Substitution:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloro-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate
- Ethyl 6-bromo-7-chloro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate
- Ethyl 6-bromo-7-fluoro-1-[(4-methylphenyl)methyl]-4-oxo-quinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate is unique due to the specific combination of substituents on the quinoline core, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H17BrFNO4 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H17BrFNO4/c1-3-27-20(25)15-11-23(10-12-4-6-13(26-2)7-5-12)18-9-17(22)16(21)8-14(18)19(15)24/h4-9,11H,3,10H2,1-2H3 |
Clave InChI |
YWOJNZIHAZGNFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


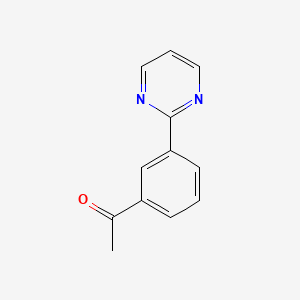

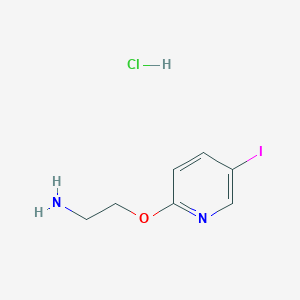



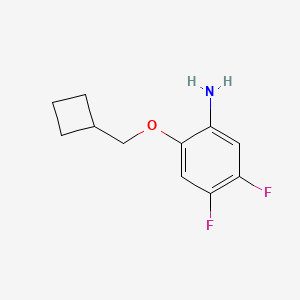


![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)

